molecular formula C17H13BrF2N2O2 B296550 1-(4-bromophenyl)-N-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide

1-(4-bromophenyl)-N-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B296550
M. Wt: 395.2 g/mol
InChI Key: CZFGIBJIZOYOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-N-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that belongs to the class of pyrrolidine carboxamides. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are responsible for inflammation and pain.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-bromophenyl)-N-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its broad range of pharmacological activities. This compound has been found to exhibit antitumor, anti-inflammatory, and analgesic activities, which makes it an attractive candidate for drug discovery and development. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 1-(4-bromophenyl)-N-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide. One potential direction is to further investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for drug development purposes.
In conclusion, 1-(4-bromophenyl)-N-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide is a promising compound with a broad range of pharmacological activities. Its potential applications in drug discovery and development make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-N-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 4-bromobenzaldehyde and 3,4-difluoroaniline in the presence of a base to form 4-bromo-N-(3,4-difluorophenyl)benzamide. This intermediate is then reacted with ethyl acetoacetate in the presence of a catalyst to form 1-(4-bromophenyl)-N-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide.

Scientific Research Applications

1-(4-bromophenyl)-N-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential applications in drug discovery and development. This compound has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C17H13BrF2N2O2

Molecular Weight

395.2 g/mol

IUPAC Name

1-(4-bromophenyl)-N-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H13BrF2N2O2/c18-11-1-4-13(5-2-11)22-9-10(7-16(22)23)17(24)21-12-3-6-14(19)15(20)8-12/h1-6,8,10H,7,9H2,(H,21,24)

InChI Key

CZFGIBJIZOYOPH-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC(=C(C=C3)F)F

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

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